molecular formula C20H20N2 B8269916 1-Benzyl vinyl medetomidine CAS No. 2250243-56-0

1-Benzyl vinyl medetomidine

Cat. No.: B8269916
CAS No.: 2250243-56-0
M. Wt: 288.4 g/mol
InChI Key: LIBHRXVLASCGAA-UHFFFAOYSA-N
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Description

1-Benzyl vinyl medetomidine is a synthetic compound belonging to the class of imidazole derivatives. It is structurally characterized by the presence of a benzyl group and a vinyl group attached to the imidazole ring. This compound is known for its significant biological activities, particularly as an α2-adrenoceptor agonist, which makes it valuable in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl vinyl medetomidine typically involves multiple steps, starting from commercially available starting materials. One common method involves the Wittig olefination of phenylimidazolylketones, followed by hydrogenation . This method provides a convenient route without requiring problematic methylation and dehydration steps.

Industrial Production Methods: Industrial production of this compound can be achieved through environmentally favorable and commercially feasible processes. These methods often involve building the imidazole ring during the synthesis, starting from affordable starting materials such as 2,3-dimethylbenzoic acid . Mild reaction conditions are used throughout the process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl vinyl medetomidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like MnO2.

    Reduction: Hydrogenation using catalysts like Pd/C.

    Substitution: Reactions involving nucleophilic or electrophilic substitution on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: MnO2 in dioxane under reflux conditions.

    Reduction: Hydrogen gas in the presence of Pd/C catalyst at room temperature.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with MnO2 yields oxidized imidazole derivatives, while hydrogenation results in reduced imidazole compounds .

Scientific Research Applications

1-Benzyl vinyl medetomidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of other biologically active imidazole derivatives.

    Biology: Studied for its role as an α2-adrenoceptor agonist, which has implications in neurotransmission and receptor signaling.

    Medicine: Investigated for its potential use as an anesthetic and analgesic due to its sedative properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 1-Benzyl vinyl medetomidine involves its interaction with α2-adrenoceptors. By binding to these receptors, it inhibits the release of norepinephrine, thereby modulating neurotransmission and producing sedative and analgesic effects. This interaction also affects various molecular targets and pathways, including the inhibition of sympathetic nerve activity and the reduction of pain signal propagation .

Comparison with Similar Compounds

1-Benzyl vinyl medetomidine can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structural modifications, which enhance its biological activity and selectivity for α2-adrenoceptors. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

2250243-56-0

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

1-benzyl-5-[1-(2,3-dimethylphenyl)ethenyl]imidazole

InChI

InChI=1S/C20H20N2/c1-15-8-7-11-19(16(15)2)17(3)20-12-21-14-22(20)13-18-9-5-4-6-10-18/h4-12,14H,3,13H2,1-2H3

InChI Key

LIBHRXVLASCGAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=C)C2=CN=CN2CC3=CC=CC=C3)C

Origin of Product

United States

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